![molecular formula C14H17N3O2 B2460587 N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide CAS No. 2196447-62-6](/img/structure/B2460587.png)
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in scientific research for its potential to treat cancer.
Wirkmechanismus
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide specifically targets the NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome pathway. NAE activates NEDD8, which then binds to cullin-RING ligases (CRLs) and activates them. CRLs are responsible for the degradation of proteins that regulate cell growth and division. N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide inhibits NAE, preventing the activation of NEDD8 and the subsequent activation of CRLs. This leads to the accumulation of proteins that regulate cell growth and division, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has a potent antitumor effect in a variety of cancer cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor growth and metastasis. N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide is its high specificity for NAE, which minimizes off-target effects. It also has a long half-life, which allows for less frequent dosing. However, N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide can be toxic to normal cells at high concentrations, which limits its therapeutic potential. Additionally, N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide research. One direction is to optimize its pharmacokinetic properties to improve its therapeutic potential. Another direction is to investigate its potential as a combination therapy with other cancer treatments, such as immunotherapy. Additionally, further research is needed to better understand the mechanism of action of N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide and its effects on normal cells. Overall, N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide shows promise as a potential treatment for cancer, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of 3-bromo-1-chloro-2-nitrobenzene with 3-aminopiperazine, followed by the reaction with 2-propenamide. This process yields N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has been extensively studied for its potential to treat various types of cancer, including leukemia, lymphoma, and solid tumors. It works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that regulate cell growth and division. By inhibiting NAE, N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide prevents the degradation of these proteins, leading to cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-[3-[(3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-13(18)16-12-5-3-4-11(8-12)9-17-7-6-15-14(19)10-17/h2-5,8H,1,6-7,9-10H2,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZADJPULDPTAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)CN2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

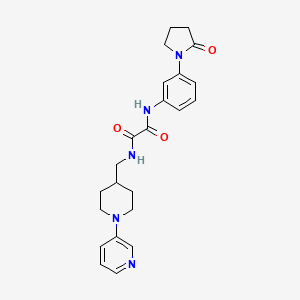

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2460507.png)
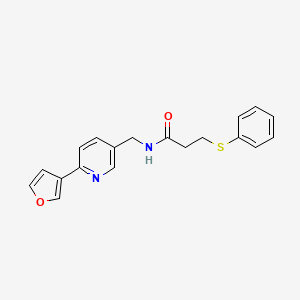
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2460511.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2460513.png)
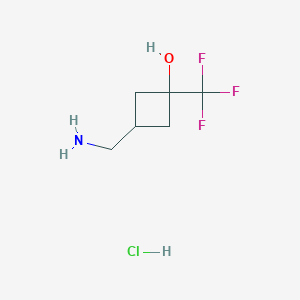
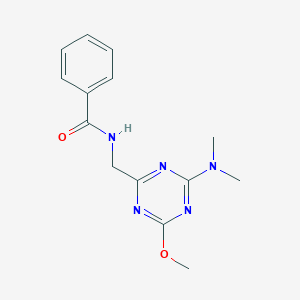
![7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2460517.png)
![N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2460518.png)
![1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2460519.png)
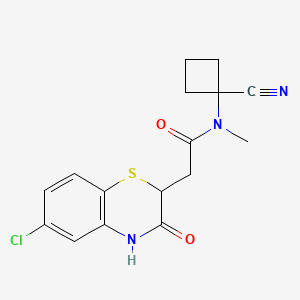
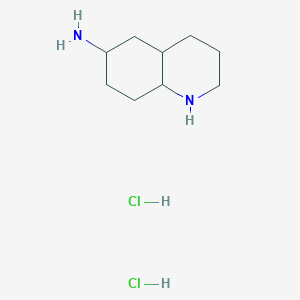
![1-(4-fluorobenzyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2460527.png)